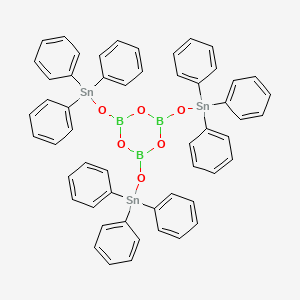
2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane is a complex organotin compound characterized by its unique structure, which includes three triphenylstannyl groups attached to a trioxatriborinane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of triphenyltin hydroxide with a suitable boron-containing precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive organotin groups. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane can undergo various chemical reactions, including:
Oxidation: The organotin groups can be oxidized to form tin oxides.
Reduction: The compound can be reduced under specific conditions to yield different organotin species.
Substitution: The triphenylstannyl groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
科学研究应用
2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane has several scientific research applications, including:
Materials Science: It can be used as a precursor for the synthesis of advanced materials with unique properties.
Catalysis: The compound’s organotin groups make it a potential catalyst for various organic reactions.
Biological Studies: Its unique structure allows for the exploration of its interactions with biological molecules, potentially leading to new insights in medicinal chemistry.
Industrial Applications: The compound can be used in the development of new polymers and coatings with enhanced properties.
作用机制
The mechanism by which 2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane exerts its effects is primarily through its organotin groups. These groups can interact with various molecular targets, including enzymes and other proteins, potentially inhibiting or modifying their activity. The compound’s boron-containing core also plays a role in its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
2,4,6-Tris((trimethylsilyl)oxy)-1,3,5-triazine: Similar in structure but contains silicon instead of tin.
2,4,6-Tris((triphenylsilyl)oxy)-1,3,5-triazine: Another silicon-containing analog with triphenyl groups.
2,4,6-Tris((triphenylgermyl)oxy)-1,3,5-triazine: Contains germanium instead of tin.
Uniqueness
2,4,6-Tris((triphenylstannyl)oxy)-1,3,5,2,4,6-trioxatriborinane is unique due to its organotin groups, which impart distinct chemical and physical properties compared to its silicon and germanium analogs. These properties include higher reactivity and potential for use in catalysis and materials science.
属性
CAS 编号 |
252228-35-6 |
|---|---|
分子式 |
C54H45B3O6Sn3 |
分子量 |
1178.5 g/mol |
IUPAC 名称 |
[4,6-bis(triphenylstannyloxy)-1,3,5,2,4,6-trioxatriborinan-2-yl]oxy-triphenylstannane |
InChI |
InChI=1S/9C6H5.B3O6.3Sn/c9*1-2-4-6-5-3-1;4-1-7-2(5)9-3(6)8-1;;;/h9*1-5H;;;;/q;;;;;;;;;-3;3*+1 |
InChI 键 |
KHRJTAWPKQMHHX-UHFFFAOYSA-N |
规范 SMILES |
B1(OB(OB(O1)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O[Sn](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O[Sn](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



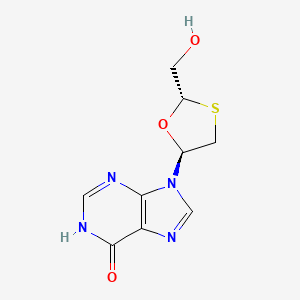
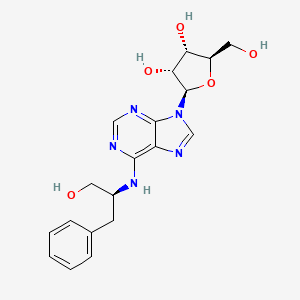
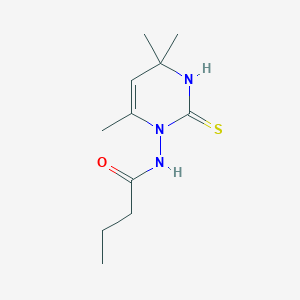
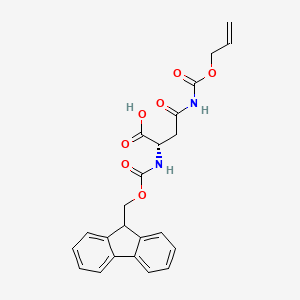
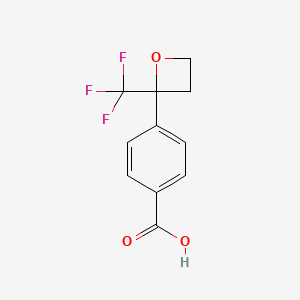
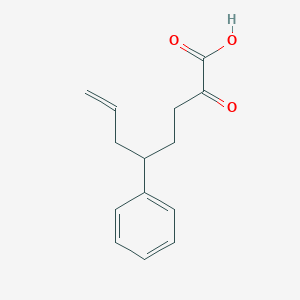
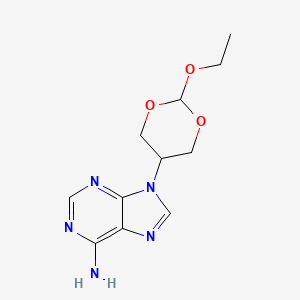
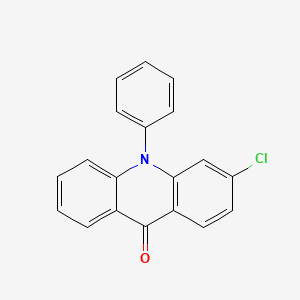
![Isopropyl 4'-methyl-4-((7aS)-2-oxooctahydro-1H-benzo[d]imidazol-1-yl)-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B12930061.png)
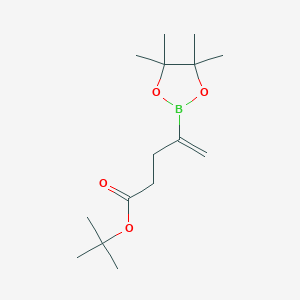

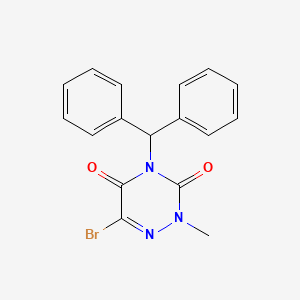
![tert-Butyl 4,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12930089.png)
